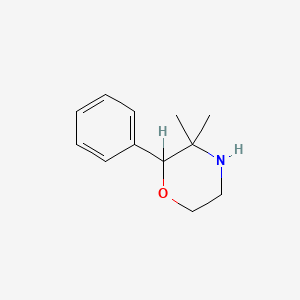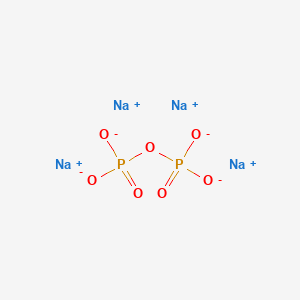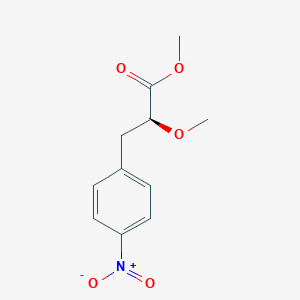
3,3-Dimethyl-2-phenylmorpholine
Descripción general
Descripción
“3,3-Dimethyl-2-phenylmorpholine” is a derivative of phenylmorpholine . Phenylmorpholines are chemical derivatives of the psychostimulant drug phenmetrazine . Most of these compounds act as releasers of monoamine neurotransmitters and have stimulant effects .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, has seen significant advancements recently . These advances include the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the search results. However, it is a derivative of phenylmorpholine, which is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. However, morpholine derivatives are known to have wide pharmacological activity .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not detailed in the search results. However, morpholine is physically a liquid with no color and has a fish-like or ammonia odor .
Mecanismo De Acción
Target of Action
3,3-Dimethyl-2-phenylmorpholine is a derivative of phenylmorpholine . Most compounds in this class act as releasers of monoamine neurotransmitters and have stimulant effects . Some also act as agonists at serotonin receptors .
Mode of Action
Based on the known actions of similar compounds, it likely interacts with its targets (monoamine neurotransmitters and serotonin receptors) to produce changes in the central nervous system . This interaction could potentially lead to an increase in the release of these neurotransmitters, resulting in stimulant effects .
Biochemical Pathways
Given its potential role as a monoamine neurotransmitter releaser and serotonin receptor agonist, it may influence pathways related to these neurotransmitters . These pathways play crucial roles in mood regulation, arousal, and other cognitive functions.
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .
Result of Action
Based on the known effects of similar compounds, it likely results in increased levels of monoamine neurotransmitters and activation of serotonin receptors . This could potentially lead to changes in mood, arousal, and other cognitive functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs. It’s important to note that factors such as temperature, humidity, and individual health status can potentially affect the pharmacokinetics and pharmacodynamics of many drugs .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dimethyl-2-phenylmorpholine has several advantages as a starting material for organic synthesis. It is readily available, relatively inexpensive, and has a high purity level. It is also a versatile compound that can be used in a variety of organic reactions. However, this compound has some limitations, such as its low boiling point and low solubility in water.
Direcciones Futuras
There are several future directions for the use of 3,3-Dimethyl-2-phenylmorpholine in scientific research. One potential area is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another area is the synthesis of new materials with unique properties using this compound as a building block. Additionally, this compound can be used as a solvent in organic reactions, and further research can be done to optimize its use in various reaction conditions.
Métodos De Síntesis
3,3-Dimethyl-2-phenylmorpholine can be synthesized by the reaction of morpholine with acetophenone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an electrophilic substitution mechanism, where the acetophenone acts as an electrophile and the morpholine acts as a nucleophile. The resulting product is then purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-phenylmorpholine has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used as a solvent in organic reactions due to its unique properties.
Safety and Hazards
The specific safety and hazards of “3,3-Dimethyl-2-phenylmorpholine” are not detailed in the search results. However, safety data sheets for similar compounds can provide information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, etc .
Propiedades
IUPAC Name |
3,3-dimethyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)11(14-9-8-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWYXLVYEOEEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906047 | |
| Record name | 3,3-Dimethyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013-66-7 | |
| Record name | Morpholine, 3,3-dimethyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)

![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)
![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)


![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)